molecular formula C5H5N5S B8812483 7-Amino-[1,2,4]triazolo[1,5-c]pyrimidine-5(6H)-thione CAS No. 70182-88-6

7-Amino-[1,2,4]triazolo[1,5-c]pyrimidine-5(6H)-thione

Cat. No.: B8812483
CAS No.: 70182-88-6
M. Wt: 167.19 g/mol
InChI Key: CNFWHALGFWYNCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-[1,2,4]triazolo[1,5-c]pyrimidine-5(6H)-thione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound is characterized by its unique triazolo-pyrimidine scaffold, which imparts a range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-[1,2,4]triazolo[1,5-c]pyrimidine-5(6H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with carbon disulfide, followed by cyclization with formic acid or its derivatives . The reaction conditions often require moderate heating and the use of catalysts to facilitate the formation of the triazolo-pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-[1,2,4]triazolo[1,5-c]pyrimidine-5(6H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Amino-[1,2,4]triazolo[1,5-c]pyrimidine-5(6H)-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-[1,2,4]triazolo[1,5-c]pyrimidine-5(6H)-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The binding of the compound to these enzymes can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 7-Amino-[1,2,4]triazolo[1,5-c]pyrimidine-5(6H)-thione is unique due to the presence of both amino and thiol groups, which enhance its reactivity and potential for diverse chemical modifications. This dual functionality allows for the development of a wide range of derivatives with tailored properties for specific applications .

Properties

CAS No.

70182-88-6

Molecular Formula

C5H5N5S

Molecular Weight

167.19 g/mol

IUPAC Name

7-amino-3H-[1,2,4]triazolo[1,5-c]pyrimidine-5-thione

InChI

InChI=1S/C5H5N5S/c6-3-1-4-7-2-8-10(4)5(11)9-3/h1-2H,(H,7,8)(H2,6,9,11)

InChI Key

CNFWHALGFWYNCH-UHFFFAOYSA-N

Canonical SMILES

C1=C2N=CNN2C(=S)N=C1N

Origin of Product

United States

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